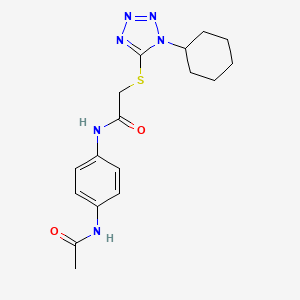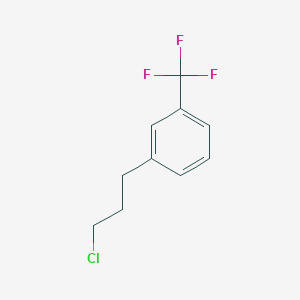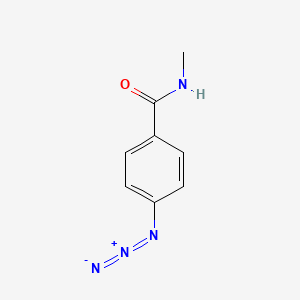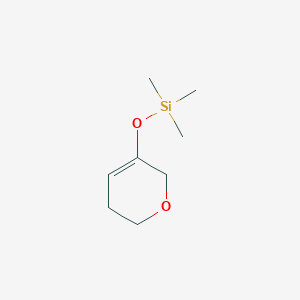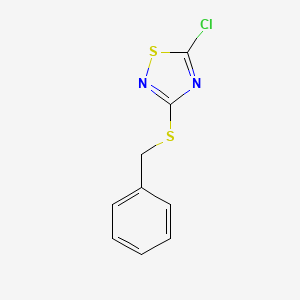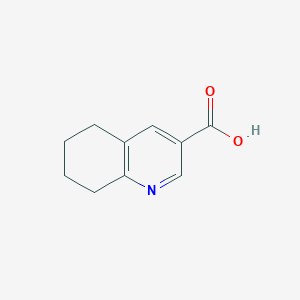
1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride
Vue d'ensemble
Description
1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride is an organic compound with the molecular formula C13H14ClO2 It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is replaced by a chloride group
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride typically involves the chlorination of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of hydrogen chloride gas, and the product is obtained after purification by distillation or recrystallization .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, the compound hydrolyzes to form 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, and amines or alcohols for nucleophilic substitution. The major products formed depend on the specific nucleophile or reducing agent used .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in the development of drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
The compound’s reactivity and ability to form various derivatives make it valuable in these fields .
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)cyclohexanecarboxylic acid chloride can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid chloride: Lacks the chlorophenyl group, making it less reactive towards certain nucleophiles.
1-(4-Bromophenyl)cyclohexanecarboxylic acid chloride: The bromine atom can influence the reactivity and selectivity of the compound in different reactions.
1-(4-Methylphenyl)cyclohexanecarboxylic acid chloride: The methyl group can affect the steric and electronic properties of the compound.
The presence of the chlorophenyl group in this compound imparts unique reactivity and selectivity, making it distinct from these similar compounds .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)cyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPXUQLGROHFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


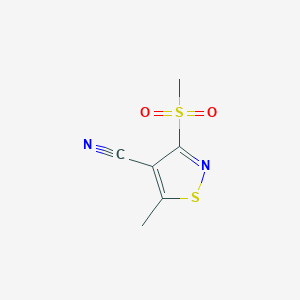
![3-Methylthieno[2,3-c]isothiazole-5-carboxylic acid](/img/structure/B3156143.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3156152.png)
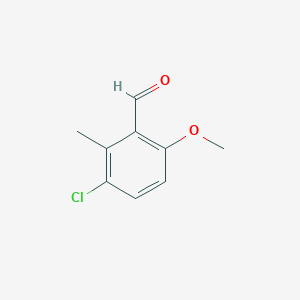
![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)
![bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine](/img/structure/B3156185.png)
![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)
